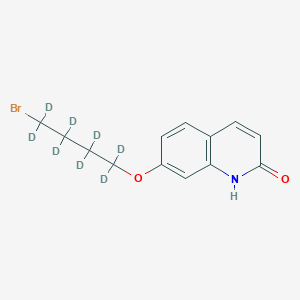

7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H14BrNO2 |

|---|---|

Peso molecular |

304.21 g/mol |

Nombre IUPAC |

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one |

InChI |

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |

Clave InChI |

MBOHAVAGDOGRBS-RXCFTJSRSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2 |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of pharmacologically active compounds, notably Aripiprazole. This document details its chemical properties, synthesis, and biological activity, with a focus on its application in research and drug development. The inclusion of deuterium in the butoxy chain makes it a valuable tool for pharmacokinetic and metabolic studies. Detailed experimental protocols for its synthesis and for assessing its biological activity as a monoamine oxidase A (MAO-A) inhibitor are provided.

Introduction

This compound is a synthetic, isotopically labeled organic compound belonging to the quinolinone family. The quinolinone core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The defining feature of this specific molecule is the presence of eight deuterium atoms on the 4-bromobutoxy side chain. This isotopic labeling is strategically employed to investigate the metabolic fate of the molecule and related pharmaceutical compounds. Deuteration can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and potentially a more favorable side-effect profile.

This compound is primarily recognized as a crucial intermediate in the synthesis of Aripiprazole-d8, a deuterated version of the atypical antipsychotic drug Aripiprazole. Its weak inhibitory activity against monoamine oxidase A (MAO-A) also suggests potential, albeit modest, applications in neuropharmacology research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and analytical procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₆D₈BrNO₂ | [1] |

| Molecular Weight | 304.21 g/mol | [1] |

| CAS Number | 1427053-44-8 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 110-114 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane | [3] |

Synthesis

The synthesis of this compound is typically achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with a deuterated 1,4-dihalobutane, such as 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8. The general synthetic scheme is presented below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of the non-deuterated analog and related deuterated compounds.[1][2][4][5]

Materials:

-

7-Hydroxyquinolin-2(1H)-one

-

1,4-Dibromobutane-d8 (or 1,4-Dichlorobutane-d8)

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Acetonitrile, Ethanol, or Tetrahydrofuran (THF) as the reaction solvent

-

Methanol for recrystallization

-

Ethyl acetate and Hexane for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxyquinolin-2(1H)-one in a suitable polar solvent such as acetonitrile.

-

Addition of Base: Add a base, for instance, potassium carbonate, to the solution and stir the mixture for approximately 5-15 minutes at room temperature.[4][5]

-

Alkylation: Add 1,4-dibromobutane-d8 to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 70-100 °C) and maintain the reaction for several hours (e.g., 1 to 15 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4][5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a solvent like methanol or by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[2]

References

- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 3. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 4. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]

- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

In-Depth Technical Guide: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, with a focus on their molecular characteristics, synthesis, and biological relevance. This information is intended to support research and development activities in medicinal chemistry and pharmacology.

Core Compound Data

Quantitative data for 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated form are summarized below. The inclusion of a deuterated analog is particularly relevant for pharmacokinetic and metabolic studies, where mass spectrometry is used for quantification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 7-(4-Bromobutoxy)quinolin-2(1H)-one | C₁₃H₁₄BrNO₂ | 296.16 | 203395-59-9 |

| This compound | C₁₃H₆D₈BrNO₂ | 304.21 | 1427053-44-8[1] |

Experimental Protocols

Synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one

The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one is a critical process, as this compound serves as a key intermediate in the manufacturing of antipsychotic drugs such as aripiprazole and brexpiprazole.[2][3] A common synthetic route involves the alkylation of 7-hydroxyquinolin-2(1H)-one.

Materials:

-

7-hydroxyquinolin-2(1H)-one

-

1,4-dibromobutane

-

Potassium hydroxide

-

Methanol

-

Water

-

Acetonitrile

-

Sodium iodide

-

Triethylamine

-

An appropriate tertiary amine base

-

A suitable organic solvent (e.g., dimethylformamide)

Procedure:

-

To a reaction vessel, add 7-hydroxyquinolin-2(1H)-one and a suitable solvent.

-

Add potassium hydroxide to the mixture and stir at room temperature.

-

Introduce 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and filter the solids.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a solvent system like methanol and water to yield 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Biological Activity and Signaling Pathways

7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a reported IC50 value of approximately 183 μM.[4] This suggests potential applications in the field of neuropharmacology.[4]

MAO-A is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. The breakdown of these neurotransmitters is essential for terminating their signaling. The catalytic activity of MAO-A also produces hydrogen peroxide and other reactive oxygen species, which can contribute to oxidative stress and apoptosis.

The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is leveraged by certain antidepressant medications. The MAO-A signaling pathway is also implicated in apoptosis, where it is believed to be downstream of p38 kinase and Bcl-2, and upstream of caspase-3.

Below is a diagram illustrating the role of MAO-A in the degradation of monoamine neurotransmitters.

The following diagram illustrates a general experimental workflow for assessing the inhibitory activity of a compound against MAO-A.

References

Technical Guide: Certificate of Analysis for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols related to the characterization of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. While a specific Certificate of Analysis for a particular batch was not publicly available, this document synthesizes typical analytical specifications and methodologies based on data for the deuterated compound and its non-deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Compound Information

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 1427053-44-8 | [1] |

| Molecular Formula | C₁₃H₆D₈BrNO₂ | [1] |

| Molecular Weight | 304.21 g/mol | [1] |

| Structure | A quinolinone core with a deuterated bromobutoxy group at the 7-position. | [2] |

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound and its non-deuterated analog.

| Test | Specification | Method |

| Appearance | White to off-white or peachy solid | Visual Inspection |

| Purity (non-deuterated) | ≥95% - 99.26% | HPLC |

| Melting Point (non-deuterated) | 110-114 °C, 126-128 °C | Capillary Method |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Isotopic Enrichment | Report Value | Mass Spectrometry |

Physicochemical Properties (Non-Deuterated Analog)

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [3][4] |

| Molecular Weight | 296.16 g/mol | [3][4] |

| Melting Point | 126-128 °C | [5] |

| Boiling Point | 475.3°C at 760 mmHg | [5] |

| Density | 1.4 g/cm³ | [5] |

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is based on the analysis of the non-deuterated analog and is applicable for purity assessment.[3]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: XBridge C18, 150 x 4.6 mm, 5 µm particle size.[3]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Program:

-

0-3 min: 10% B

-

3-15 min: 10% to 95% B

-

15-23 min: 95% B

-

23-25 min: 95% to 10% B

-

25-30 min: 10% B[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 210 nm.[3]

-

Diluent: Acetonitrile:Water (80:20).[3]

4.2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

The following describes the parameters for the non-deuterated analog. For the deuterated version, the signals corresponding to the butoxy chain would be absent in the ¹H NMR spectrum.

-

Instrumentation: 400 MHz NMR Spectrometer.[3]

-

Solvent: DMSO-d₆.[3]

-

¹H NMR Data (Non-deuterated): δ 11.57 (s, 1H), 7.77 (d, J = 9.4 Hz, 1H), 7.53 (d, J = 9.4 Hz, 1H), 6.83-6.69 (m, 2H), 6.27 (d, J = 9.6 Hz, 1H), 4.02 (t, J = 6.1 Hz, 2H), 3.59 (t, J = 6.6 Hz, 2H), 2.03-1.89 (m, 2H), 1.89-1.74 (m, 2H).[3]

-

¹³C NMR Data (Non-deuterated): δ 162.67, 160.72, 141.05, 140.44, 129.69, 118.97, 113.77, 111.19, 99.05, 67.28, 35.26, 29.46, 27.74.[3]

4.3. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

-

Expected Ion (Non-deuterated): [M+H]⁺ = 296.[3]

-

Expected Ion (Deuterated): [M+H]⁺ ≈ 304.

-

Isotopic Enrichment Analysis: The relative intensities of the deuterated and non-deuterated parent ions are used to calculate the isotopic enrichment.

Synthesis Outline

The synthesis of 7-(4-Bromobutoxy)quinolin-2(1H)-one involves the alkylation of 7-hydroxyquinolin-2(1H)-one with 1,4-dibromobutane in the presence of a base like potassium hydroxide.[2] The deuterated analog is synthesized using a deuterated version of 1,4-dibromobutane.[2]

Visualizations

6.1. Certificate of Analysis Workflow

The following diagram illustrates a typical workflow for generating a Certificate of Analysis for a chemical compound.

Caption: General workflow for a Certificate of Analysis.

6.2. Synthesis Pathway

This diagram shows the synthetic route to 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Caption: Synthesis of the target compound.

Biological Context

7-(4-Bromobutoxy)quinolin-2(1H)-one is a known impurity and intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[3][6] The non-deuterated compound has been identified as a weak inhibitor of monoamine oxidase A (MAO-A).[2] The deuterated version serves as a valuable internal standard for pharmacokinetic and metabolic studies of Aripiprazole and related compounds.[2]

References

- 1. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]

- 2. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 3. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

- 4. 7-(4-Bromobutoxy)-quinoline-2(1H)-one | C13H14BrNO2 | CID 10756315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: Deuterium Labeling Position in 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

This technical guide provides a comprehensive overview of the synthesis and deuterium labeling of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a key intermediate in the synthesis of deuterated pharmaceutical compounds such as Aripiprazole-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is an isotopically labeled synthetic compound belonging to the quinolinone family. The incorporation of deuterium (d8) into the molecule is crucial for various applications, including pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantification analysis using techniques like HPLC-MS/MS.[1][2] The deuterium labeling enhances metabolic stability without significantly altering the molecule's chemical properties, a feature of growing interest in drug development.

Deuterium Labeling Position

The designation "-d8" in this compound signifies the presence of eight deuterium atoms. Based on the nomenclature found in the literature, "7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone", the deuterium atoms are located on the 4-bromobutoxy chain.[1] Specifically, all eight hydrogen atoms on the four-carbon chain are replaced by deuterium atoms.

The quinolinone core remains unlabeled in this specific isotopologue. The strategic placement of deuterium on the metabolically susceptible butoxy chain is a common strategy to investigate and improve the pharmacokinetic profile of drugs derived from this intermediate.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with a deuterated alkylating agent. The general synthetic approach is outlined below.

Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction where the hydroxyl group of 7-hydroxyquinolin-2(1H)-one, after being deprotonated by a base, attacks the deuterated 1,4-dibromobutane.

Caption: Synthetic pathway for this compound.

Key Experimental Protocol

The following is a representative experimental protocol synthesized from literature descriptions for the preparation of the non-deuterated analogue, which is directly applicable for the synthesis of the deuterated compound by substituting 1,4-dibromobutane with its deuterated counterpart.[1][3]

-

Reaction Setup: To a round-bottomed flask, add 7-hydroxyquinolin-2(1H)-one and a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as potassium hydroxide or potassium carbonate, to the mixture and stir for a short period at room temperature to facilitate the formation of the phenoxide salt.

-

Alkylation: Introduce 1,4-dibromobutane-d8 to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][3]

-

Work-up: After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or by column chromatography, to yield the final product, this compound.[1]

Data Presentation

| Compound | Purity | Isotopic Abundance | Reference |

| Hydroxyzine-d8 | 99.5% | Not Specified | [2] |

| Aripiprazole-d8 | 99.93% | >99% | [2][4] |

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the logical workflow from synthesis to quality control for this compound.

Caption: Workflow for the synthesis and quality control of this compound.

Conclusion

The deuterium labeling in this compound is specifically located on the butoxy chain, a result of using deuterated 1,4-dibromobutane in its synthesis. The established synthetic protocols for the non-deuterated analogue are directly applicable for the preparation of this isotopically labeled compound. The high purities and isotopic abundances achieved for related deuterated pharmaceuticals underscore the robustness of these synthetic methods. This guide provides essential technical information for researchers and scientists working with deuterated compounds in drug discovery and development.

References

- 1. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 2. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]

- 4. CN108218771A - Deuterated Aripiprazole and its preparation method and application - Google Patents [patents.google.com]

Isotopic Purity of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of Aripiprazole.[1][2] The precise quantification of isotopic enrichment is critical for its application in pharmacokinetic and metabolic studies, where it often serves as an internal standard.[1] This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the robust characterization of this compound.

Introduction

This compound is the deuterated form of 7-(4-bromobutoxy)quinolin-2(1H)-one, where eight hydrogen atoms on the butoxy chain have been replaced with deuterium. This isotopic labeling is instrumental in drug development, particularly in studies involving quantitative analysis by mass spectrometry.[3] The stability of the carbon-deuterium bond can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles. Therefore, ensuring high isotopic purity is paramount.

This guide details a dual-pronged approach for determining isotopic purity, employing both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This combined strategy allows for a thorough evaluation of both the overall isotopic enrichment and the site-specific incorporation of deuterium.

Quantitative Data Summary

The isotopic purity of a representative batch of this compound was determined using HRMS and NMR. The following tables summarize the quantitative data obtained.

Table 1: Isotopic Distribution by High-Resolution Mass Spectrometry (HRMS)

| Isotopic Species | Molecular Formula | Theoretical m/z [M+H]⁺ | Measured Relative Abundance (%) |

| d8 (Fully Deuterated) | C₁₃H₆D₈BrNO₂ | 304.1133 | 98.5 |

| d7 | C₁₃H₇D₇BrNO₂ | 303.1070 | 1.1 |

| d6 | C₁₃H₈D₆BrNO₂ | 302.1007 | 0.2 |

| d5 | C₁₃H₉D₅BrNO₂ | 301.0944 | <0.1 |

| d4 | C₁₃H₁₀D₄BrNO₂ | 300.0881 | <0.1 |

| d3 | C₁₃H₁₁D₃BrNO₂ | 299.0818 | <0.1 |

| d2 | C₁₃H₁₂D₂BrNO₂ | 298.0755 | <0.1 |

| d1 | C₁₃H₁₃DBrNO₂ | 297.0692 | <0.1 |

| d0 (Non-Deuterated) | C₁₃H₁₄BrNO₂ | 296.0629 | <0.1 |

Table 2: Site-Specific Deuteration by ¹H and ²H NMR Spectroscopy

| Position in Butoxy Chain | ¹H NMR Integration (Residual Protons) | Calculated % Deuteration |

| C1' | 0.02 | 99.0 |

| C2' | 0.03 | 98.5 |

| C3' | 0.03 | 98.5 |

| C4' | 0.02 | 99.0 |

| Overall | >98.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments performed to determine the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the overall isotopic enrichment and the distribution of different deuterated species.

Instrumentation: A quadrupole orbitrap high-resolution mass spectrometer (Q-Orbitrap HRMS) coupled with a liquid chromatography system.[5]

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL is prepared by further dilution with methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Resolution: 70,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis: The extracted ion chromatograms for each isotopic species (d0 to d8) are integrated. The relative abundance of each species is calculated as a percentage of the total integrated area of all isotopic species.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structural integrity and determine the site-specific deuteration levels.[3]

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Protocol:

-

Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of a non-deuterated solvent (e.g., DMSO) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64.

-

Relaxation Delay: 30 s (to ensure full relaxation for quantitative analysis).

-

-

Data Analysis: The integrals of the residual proton signals corresponding to the butoxy chain are compared to the integral of the internal standard. The percentage of deuteration at each position is calculated by comparing the observed proton signal intensity to the theoretical intensity for a non-deuterated sample.

²H NMR Protocol:

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.7 mL of a protonated solvent (e.g., CHCl₃).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment without lock.

-

Number of Scans: 256 or more to achieve adequate signal-to-noise.

-

-

Data Analysis: The chemical shifts in the ²H spectrum should correspond to the ¹H chemical shifts of the butoxy chain protons.[7] The relative integrals of the deuterium signals can be used to confirm the distribution of deuterium across the different positions.

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the relationship between the analytical techniques employed.

Caption: Workflow for isotopic purity determination.

Caption: Analytical techniques and their contributions.

Conclusion

The determination of isotopic purity for this compound requires a multi-faceted analytical approach. The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the material, ensuring its suitability for use in sensitive applications such as drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a robust framework for the quality control and release of this and other deuterated pharmaceutical compounds.

References

- 1. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

In-Depth Technical Safety Guide: 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

Disclaimer: No specific Safety Data Sheet (SDS) for 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 was found. The following information is compiled from data available for the non-deuterated analogue, 7-(4-Bromobutoxy)quinolin-2(1H)-one, and a structurally related compound, 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. This guide should be used as a supplementary resource, and it is imperative to consult a certified SDS for the specific compound before handling.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 7-(4-Bromobutoxy)quinolin-2(1H)-one and its deuterated form. The data for the deuterated compound is limited, and values from the non-deuterated analogue are provided for reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄D₈BrNO₂ | - |

| C₁₃H₁₄BrNO₂ (non-deuterated) | [1] | |

| Molecular Weight | 304.21 g/mol | [2] |

| 296.16 g/mol (non-deuterated) | [1][3] | |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 126-128 °C (non-deuterated) | [5] |

| 110-114 °C (non-deuterated) | [4] | |

| Boiling Point | 475.3°C at 760 mmHg (non-deuterated) | [5] |

| Flash Point | 241.3±28.7 °C (non-deuterated) | [5] |

| Density | 1.4±0.1 g/cm³ (non-deuterated) | [5] |

Computational Data

The following table presents computational chemistry data for 7-(4-Bromobutoxy)quinolin-2(1H)-one.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 42.09 Ų | [1] |

| LogP | 3.082 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 5 | [1] |

Hazard Identification and Precautionary Measures

Based on the hazard information for the structurally similar compound 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, the following hazards may be associated with this compound.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[6] |

| H319 | Causes serious eye irritation.[6] |

| H335 | May cause respiratory irritation.[6] |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fumes.[6] |

| P271 | Use only outdoors or in a well-ventilated area.[6] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[6] |

| P264 | Wash all exposed external body areas thoroughly after handling.[6] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the provided search results. Standard toxicological assays would be required to determine specific data such as LD50 and LC50 values.

Safe Handling and Storage

The following guidelines for safe handling and storage are based on information for related compounds.

Handling:

-

Avoid all personal contact, including inhalation of dust or fumes.[6]

-

Use in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

-

Do not eat, drink, or smoke when handling this compound.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

Emergency Procedures

In case of exposure, follow these first-aid measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention in case of irritation.[6][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

Visualizations

The following diagrams illustrate key safety-related workflows and concepts.

Caption: General laboratory workflow for handling chemical compounds.

Caption: Relationship between hazard identification and control measures.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:1427053-44-8 | Chemsrc [chemsrc.com]

- 3. 7-(4-Bromobutoxy)-quinoline-2(1H)-one | C13H14BrNO2 | CID 10756315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. capotchem.com [capotchem.com]

Methodological & Application

Application Notes: Utilizing 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as an Internal Standard for the Bioanalysis of Brexpiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated analog of a key intermediate in the synthesis of the atypical antipsychotic Brexpiprazole, serves as an ideal internal standard for the quantification of Brexpiprazole and its metabolites in biological matrices. Its structural similarity and mass difference ensure co-elution with the analyte and compensation for variability in sample preparation and instrument response, thereby enhancing the reliability of the bioanalytical method.

Analyte of Interest: Brexpiprazole

Brexpiprazole is a serotonin-dopamine activity modulator indicated for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It is primarily metabolized in the liver by cytochrome P450 enzymes CYP2D6 and CYP3A4 to form its major active metabolite, DM-3411, and other minor metabolites.[2][3][4][5][6] Accurate quantification of Brexpiprazole and its metabolites in plasma is crucial for pharmacokinetic and toxicokinetic studies.

Principle of Using this compound as an Internal Standard

This compound is a synthetic, stable isotope-labeled version of 7-(4-Bromobutoxy)quinolin-2(1H)-one, a precursor in Brexpiprazole synthesis. While not identical to Brexpiprazole, its structural similarity and the presence of eight deuterium atoms provide a distinct mass shift, allowing for its differentiation from the analyte by the mass spectrometer. When added to a biological sample at a known concentration before sample processing, it experiences similar extraction recovery, matrix effects, and ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Quantitative Data

The following table summarizes pharmacokinetic parameters of Brexpiprazole in adult patients with schizophrenia following multiple oral administrations. This data illustrates the typical concentration ranges that a validated bioanalytical method using an appropriate internal standard would be required to measure.

| Dosage | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| 1 mg/day | 22.8 ± 8.9 | 438 ± 166 |

| 4 mg/day | 91.5 ± 34.5 | 1760 ± 660 |

| 6 mg/day | 137 ± 51.8 | 2640 ± 990 |

Data presented as mean ± standard deviation. Data adapted from a pharmacokinetic study in Japanese patients with schizophrenia.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL. Store at -20°C.

-

Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with methanol to achieve a final concentration of 100 ng/mL. This working solution will be used to spike the plasma samples.

-

Brexpiprazole Stock and Working Solutions: Prepare stock and a series of working solutions of Brexpiprazole in a similar manner to construct a calibration curve.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to each plasma sample, except for the blank plasma.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 20 2.0 80 2.1 95 3.0 95 3.1 20 | 5.0 | 20 |

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Brexpiprazole: Precursor ion (m/z) > Product ion (m/z)

-

This compound: Precursor ion (m/z) > Product ion (m/z) (Note: The specific MRM transitions need to be optimized for the specific instrument and compound.)

-

Data Analysis

-

Integrate the peak areas for Brexpiprazole and the internal standard, this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Brexpiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Brexpiprazole.

Caption: Simplified metabolic pathway of Brexpiprazole.

References

- 1. Pharmacokinetics and Safety of Brexpiprazole Following Multiple‐Dose Administration to Japanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analysis of Aripiprazole Impurity Using 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication widely used in the treatment of various psychiatric disorders. During its synthesis and storage, process-related impurities and degradation products can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is 7-(4-Bromobutoxy)quinolin-2(1H)-one, a key intermediate in some synthetic routes. Accurate quantification of this and other impurities is a critical aspect of quality control in pharmaceutical manufacturing.

The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative bioanalysis and impurity analysis.[1][2][3][4][5] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and analysis.[3][4] This application note describes a highly selective and sensitive LC-MS/MS method for the quantification of the aripiprazole impurity, 7-(4-Bromobutoxy)quinolin-2(1H)-one, using its deuterated analog, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, as an internal standard.

Experimental Protocols

Materials and Reagents

-

Aripiprazole Active Pharmaceutical Ingredient (API)

-

7-(4-Bromobutoxy)quinolin-2(1H)-one reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of 7-(4-Bromobutoxy)quinolin-2(1H)-one and this compound in methanol at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the 7-(4-Bromobutoxy)quinolin-2(1H)-one stock solution into a solution of aripiprazole API (e.g., 1 mg/mL in diluent) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add the internal standard working solution to each calibration standard to a final concentration of 10 ng/mL.

-

Sample Solution: Accurately weigh and dissolve the aripiprazole API sample in the diluent to a final concentration of 1 mg/mL. Add the internal standard working solution to a final concentration of 10 ng/mL.

LC-MS/MS Method

The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode, and the analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10-12 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | 7-(4-Bromobutoxy)quinolin-2(1H)-one | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 296.0 | m/z 304.1 |

| Product Ion (Q3) | m/z 160.1 | m/z 160.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for transition | Optimized for transition |

Data Presentation

The method should be validated according to ICH guidelines. The following tables present expected performance data for the method.

Table 3: Linearity and Range

| Analyte | Range (ng/mL) | R² |

| 7-(4-Bromobutoxy)quinolin-2(1H)-one | 0.1 - 100 | > 0.995 |

Table 4: Precision and Accuracy

| Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |

| 0.1 (LLOQ) | < 15% | 85-115% |

| 1.0 (Low QC) | < 10% | 90-110% |

| 50.0 (Mid QC) | < 10% | 90-110% |

| 80.0 (High QC) | < 10% | 90-110% |

Visualizations

Caption: Experimental workflow for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Caption: Relationship between Aripiprazole, the impurity, and the internal standard.

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the quantitative analysis of the potential aripiprazole impurity, 7-(4-Bromobutoxy)quinolin-2(1H)-one. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for routine quality control testing of aripiprazole active pharmaceutical ingredients and formulated drug products, ensuring they meet the stringent purity requirements of regulatory agencies.

References

Application Note & Protocol: Quantitative Analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(4-Bromobutoxy)quinolin-2(1H)-one is a key intermediate in the synthesis of several pharmaceutical compounds, including the atypical antipsychotics aripiprazole and brexpiprazole.[1][2] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control of synthetic batches, and pharmacokinetic studies. This document outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-(4-Bromobutoxy)quinolin-2(1H)-one in a relevant matrix such as plasma. The method is designed to be selective, sensitive, and robust, making it suitable for drug development and research applications.

Quantitative Data Summary

While a specific validated method for 7-(4-Bromobutoxy)quinolin-2(1H)-one is not widely published, the following table summarizes typical quantitative parameters for the LC-MS/MS analysis of structurally related quinolinone derivatives, such as aripiprazole and its metabolites.[3][4][5] These values provide a benchmark for the expected performance of the method described herein.

| Parameter | Aripiprazole | Dehydroaripiprazole |

| Linearity Range (ng/mL) | 0.1 - 600[3] | 0.01 - 60[3] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[4] | 0.1[4] |

| Intra-assay Precision (%RSD) | < 15% | < 15% |

| Inter-assay Precision (%RSD) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery (%) | > 85%[3] | > 85%[3] |

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one.

1. Materials and Reagents

-

7-(4-Bromobutoxy)quinolin-2(1H)-one reference standard (Purity ≥98%)

-

Stable isotope-labeled internal standard (IS), e.g., 7-(4-Bromobutoxy-d8)quinolin-2(1H)-one, is recommended for optimal accuracy. If unavailable, a structurally similar compound can be used.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

4. Mass Spectrometry (MS/MS) Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for 7-(4-Bromobutoxy)quinolin-2(1H)-one (C13H14BrNO2, MW: 296.16) will be [M+H]+ at m/z 296.0.[6]

-

Product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely fragmentations would involve the loss of the bromobutoxy side chain.

-

A hypothetical MRM transition could be 296.0 -> 160.1 (corresponding to the quinolinone core).

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Caption: Experimental workflow for the LC-MS/MS analysis.

Signaling Pathway Context

While 7-(4-Bromobutoxy)quinolin-2(1H)-one is a synthetic intermediate and not an active pharmaceutical ingredient, it is a precursor to drugs that modulate dopaminergic and serotonergic pathways. The diagram below shows a simplified representation of the signaling targets of aripiprazole, a drug synthesized from this intermediate.

Caption: Simplified signaling targets of aripiprazole.

References

- 1. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]

- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 3. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

Application Note & Protocol: Bioanalytical Assay for 7-(4-Bromobutoxy)quinolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantitative analysis of 7-(4-Bromobutoxy)quinolin-2(1H)-one in human plasma. The method utilizes a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach. Accurate quantification is achieved by employing a stable isotope-labeled internal standard, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8. The sample preparation involves a straightforward protein precipitation procedure, ensuring efficient extraction and high throughput.[1][2][3] This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring precise measurement of this compound.[4]

Experimental Protocol

Materials and Reagents

-

Analytes: 7-(4-Bromobutoxy)quinolin-2(1H)-one (Analyte), this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (ACS Grade), Deionized Water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, and pipettes.

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.

-

MS System: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

-

Software: Analyst® software for data acquisition and MultiQuant™ for data processing.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the Analyte and IS reference standards into separate volumetric flasks and dissolve in methanol to achieve a final concentration of 1 mg/mL.

-

Analyte Working Solutions: Serially dilute the Analyte stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Curve and QC Samples

-

Spike the appropriate Analyte working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 3x LLOQ), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and efficiency in removing proteins from biological fluids.[1][3] Acetonitrile is a common and effective solvent for this purpose.[2]

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a 96-well collection plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.

Data Presentation

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

| Table 1: Liquid Chromatography Parameters | |

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 |

| Analytical Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | %B |

| 0.00 min | 20 |

| 0.50 min | 20 |

| 2.50 min | 95 |

| 3.50 min | 95 |

| 3.51 min | 20 |

| 5.00 min | 20 |

| Table 2: Mass Spectrometry Parameters | |

| Parameter | Setting |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550°C |

| Ion Source Gas 1 (GS1) | 60 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.[6][7] The precursor ion for the analyte is [M+H]+, which has been reported as m/z 296.[8] The deuterated internal standard will have a correspondingly higher mass.

| Table 3: Optimized MRM Transitions and Parameters | ||||

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) |

| 7-(4-Bromobutoxy)quinolin-2(1H)-one | 296.0 | 160.1 | 100 | 25 |

| This compound (IS) | 304.1 | 160.1 | 100 | 25 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data analysis.

References

- 1. agilent.com [agilent.com]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

Application Notes and Protocols: The Use of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a deuterated analog of 7-(4-bromobutoxy)quinolin-2(1H)-one. The presence of eight deuterium atoms makes it an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application in pharmacokinetics is not as a therapeutic agent itself, but as a crucial tool to ensure the accuracy and precision of methods used to determine the concentration of a non-labeled active pharmaceutical ingredient (API) in biological matrices. This compound is structurally related to intermediates used in the synthesis of drugs like Aripiprazole and Brexpiprazole.[2][3][4][5] Therefore, it is a valuable tool for pharmacokinetic studies of such APIs.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an internal standard in a typical preclinical pharmacokinetic study.

Principle of Use as a Stable Isotope-Labeled Internal Standard

In quantitative LC-MS analysis, an internal standard is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples). The SIL-IS has a chemical structure nearly identical to the analyte of interest but a different mass due to the deuterium labeling.[1] This allows it to be distinguished by the mass spectrometer. The SIL-IS co-elutes with the analyte during chromatography and experiences similar effects from sample preparation (e.g., extraction loss) and ionization in the mass spectrometer (e.g., ion suppression or enhancement). By normalizing the analyte's signal to the internal standard's signal, variations in the analytical process can be compensated for, leading to highly accurate and precise quantification.

Caption: Workflow for quantitative bioanalysis using a SIL-IS.

Experimental Protocols

The following protocols are generalized for a preclinical pharmacokinetic study in rodents, using plasma as the biological matrix. The analyte is the non-deuterated form, 7-(4-Bromobutoxy)quinolin-2(1H)-one.

Materials and Reagents

-

Analyte: 7-(4-Bromobutoxy)quinolin-2(1H)-one

-

Internal Standard: this compound

-

Control Matrix: Blank rodent plasma (K2EDTA)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of the analyte and the SIL-IS.

-

Dissolve each in 1 mL of DMSO to prepare 1 mg/mL stock solutions.

-

-

Analyte Working Solutions (for Calibration Curve and QCs):

-

Perform serial dilutions of the analyte stock solution with a 50:50 mixture of ACN and water to prepare working solutions at various concentrations.

-

-

SIL-IS Working Solution (50 ng/mL):

-

Dilute the SIL-IS stock solution with ACN to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

-

Preparation of Calibration Standards and Quality Controls (QCs)

-

Spike the appropriate analyte working solutions into blank rodent plasma to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QCs in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 80, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the SIL-IS working solution in ACN (50 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Example)

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Hypothetical):

-

Analyte (C13H14BrNO2): Q1: 296.0 -> Q3: 160.1

-

SIL-IS (C13H6D8BrNO2): Q1: 304.1 -> Q3: 160.1

-

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study where this compound would be used as an internal standard.

References

- 1. Buy 7-(4-Bromobutoxy-1,1,2,2,3,3,4,4-d8)-2(1H)-quinolinone [smolecule.com]

- 2. 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | 203395-59-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 7-(4-Bromobutoxy)-2(1H)-quinolinone | CAS Number 203395-59-9 [klivon.com]

- 5. 7-(4-bromobutoxy)quinolin-2(1H)-one - Opulent Pharma [opulentpharma.com]

Application Note: Quantitative Determination of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in bioanalytical methods, compensating for variability in sample processing and instrument response.[1][2][3][4] this compound, being a deuterated analog of the analyte, serves as an ideal internal standard for the quantification of the non-labeled compound. This note provides detailed protocols for each extraction method, enabling researchers to select the most suitable approach based on their laboratory capabilities and desired sample cleanup level.

Introduction

7-(4-Bromobutoxy)quinolin-2(1H)-one is a quinolinone derivative.[5][6][7][8][9] Accurate determination of its concentration in biological matrices is essential for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2][10] The stable isotope-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations during sample preparation and injection.[1][2]

This application note provides detailed sample preparation protocols for the extraction of quinolinone derivatives from human plasma. The choice of sample preparation method—protein precipitation, liquid-liquid extraction, or solid-phase extraction—depends on the required level of sample cleanup, sensitivity, and throughput.[11][12]

Experimental

Materials and Reagents

-

Blank human plasma (K2-EDTA as anticoagulant)

-

7-(4-Bromobutoxy)quinolin-2(1H)-one (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction cartridges (e.g., Oasis PRiME HLB)[13]

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-(4-Bromobutoxy)quinolin-2(1H)-one in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in a mixture of methanol and water (e.g., 50:50, v/v).

Sample Preparation Protocols

Three common sample preparation techniques are presented below. For each method, 100 µL of human plasma is used.

Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[12][14]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[15]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation by removing more matrix components.[16]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Solid-phase extraction provides the cleanest extracts by effectively removing interfering matrix components, which can reduce ion suppression and improve assay sensitivity.[4][13][15]

-

To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of 4% phosphoric acid in water to the plasma sample.

-

Conditioning: Condition an SPE cartridge (e.g., Oasis PRiME HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Data Presentation

The following table summarizes typical quantitative data for the extraction of a structurally similar quinolinone derivative, aripiprazole, from human plasma using the described sample preparation methods. These values can be used as a reference for the expected performance of the methods for 7-(4-Bromobutoxy)quinolin-2(1H)-one.

| Sample Preparation Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Aripiprazole | >72 | Low | |

| Liquid-Liquid Extraction | Aripiprazole | >96 | Not significant | [2] |

| Solid-Phase Extraction | Aripiprazole | >96 | 1.08 (% CV of slopes) |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Sample preparation workflow for LC-MS/MS quantification.

Conclusion

This application note provides detailed protocols for the sample preparation of this compound from human plasma for quantitative analysis by LC-MS/MS. The choice of protein precipitation, liquid-liquid extraction, or solid-phase extraction will depend on the specific requirements of the study. The use of a deuterated internal standard is strongly recommended to ensure the accuracy and precision of the results. The provided methods are based on established procedures for structurally similar compounds and serve as a comprehensive guide for researchers in drug development and related fields.

References

- 1. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aripiprazole | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 6. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02457H [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iajpb.org [iajpb.org]

- 10. researchgate.net [researchgate.net]

- 11. A liquid chromatography-electrospray ionization-tandem mass spectrometry method for quantitation of aripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Aripiprazole in Human Plasma by HPLC-MS/ESI [journal11.magtechjournal.com]

- 14. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 16. akjournals.com [akjournals.com]

Application Note: High-Sensitivity Quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Biological Matrices using Triple Quadrupole Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8, a deuterated internal standard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described protocol provides optimized MRM transitions and chromatographic conditions suitable for high-throughput analysis in complex biological matrices, which is critical for pharmacokinetic and drug metabolism studies.

Introduction

7-(4-Bromobutoxy)quinolin-2(1H)-one is a key intermediate in the synthesis of several pharmacologically active compounds. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalysis due to its similar chemical and physical properties to the unlabeled analyte, ensuring accurate and precise measurement by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the determination of this compound using a triple quadrupole mass spectrometer.

Experimental

Sample Preparation

A generic sample preparation protocol for plasma is provided below. This may require optimization depending on the specific matrix and analyte concentration.

Materials:

-

Plasma samples

-

This compound stock solution (1 mg/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol: Protein Precipitation

-

Spike 50 µL of plasma sample with the appropriate concentration of this compound working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

LC System: A standard HPLC or UHPLC system.

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions were optimized for the detection of this compound. The precursor ion corresponds to the [M+H]+ adduct. The product ions are proposed based on common fragmentation patterns of quinolinone compounds, including cleavage of the butoxy side chain.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 304.2 | 178.1 | 100 | 25 |

| This compound | 304.2 | 149.1 | 100 | 35 |

Note: The molecular formula of this compound is C₁₃H₆D₈BrNO₂ with a molecular weight of 304.21 g/mol .[1]

Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software. The peak area of the target MRM transition is used for quantification. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The optimized MRM transitions and chromatographic conditions allow for accurate and precise measurements, making this protocol a valuable tool for researchers in drug development and related fields. Further validation of this method in the specific biological matrix of interest is recommended.

References

Application of 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 in Drug Metabolism Studies

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a stable isotope-labeled compound. Specifically, it is the deuterated form of a precursor to the atypical antipsychotic drug Brexpiprazole.[1] Due to its structural similarity and the presence of deuterium atoms, this compound serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily as an internal standard for the quantitative analysis of Brexpiprazole and its metabolites in biological matrices.[2][3] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical mass spectrometry, as it significantly enhances accuracy, precision, and reproducibility by compensating for variability in sample preparation and matrix effects.[2][4][5]

Brexpiprazole is used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[6][7] It is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP2D6 to form its major, pharmacologically inactive metabolite, DM-3411.[6][8][9] Understanding the metabolic fate and accurately quantifying the concentration of Brexpiprazole in biological fluids are critical for its clinical development and therapeutic drug monitoring.

Principle of Application